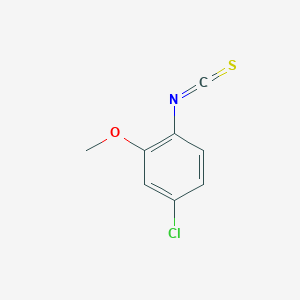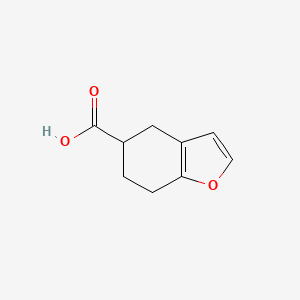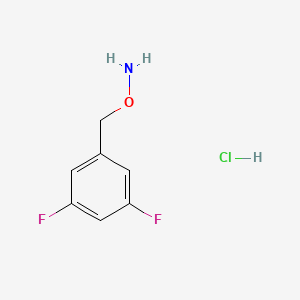
o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8ClF2NO and a molecular weight of 195.59 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 3 and 5 positions. It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis for the preparation of oximes and other nitrogen-containing compounds .
Biology: In biological research, this compound is used as a derivatization reagent for the detection and quantification of carbonyl-containing compounds in biological samples .
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes and receptors .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the inhibition or modulation of their activity . This interaction is crucial for its use as a derivatization reagent in analytical chemistry and as a potential pharmaceutical intermediate .
Comparación Con Compuestos Similares
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: This compound has a similar structure but with five fluorine atoms on the benzyl ring.
o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride: This compound has fluorine atoms at the 3 and 4 positions instead of 3 and 5.
Uniqueness: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H8ClF2NO |
|---|---|
Peso molecular |
195.59 g/mol |
Nombre IUPAC |
O-[(3,5-difluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H |
Clave InChI |
CKGIITMBWCAFOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


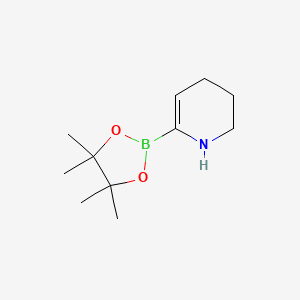

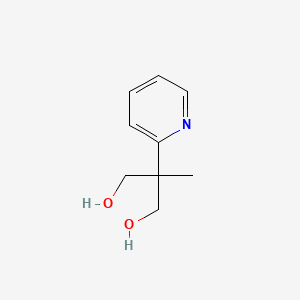

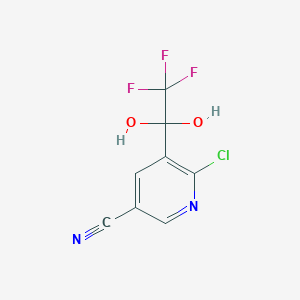
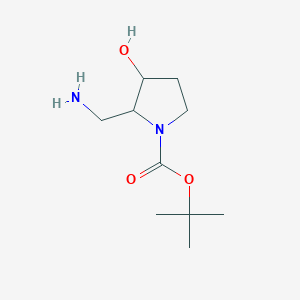
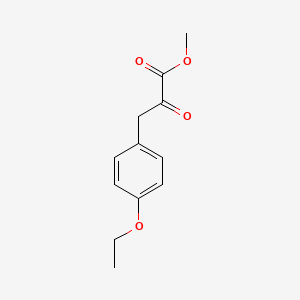
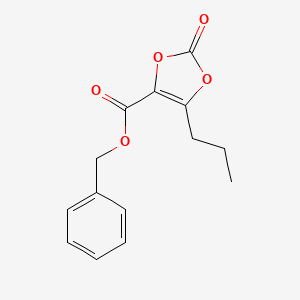


![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
